N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-methoxybenzyl)oxalamide
Description
Properties
IUPAC Name |
N'-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-[(4-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O5S/c1-28-15-6-3-13(4-7-15)12-21-18(24)19(25)22-14-5-8-16(20)17(11-14)23-9-2-10-29(23,26)27/h3-8,11H,2,9-10,12H2,1H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGUQZBWKBEEPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-methoxybenzyl)oxalamide is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C19H21N3O5S
- Molecular Weight : 397.45 g/mol
- IUPAC Name : this compound
Structural Features
| Feature | Description |
|---|---|
| Chlorine Atom | Enhances biological activity through electron-withdrawing effects. |
| Methoxy Group | May contribute to lipophilicity and bioavailability. |
| Isothiazolidine Ring | Imparts unique reactivity and potential for interaction with biological targets. |
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Effects : The compound has shown promise in inhibiting pro-inflammatory pathways, potentially through the modulation of cytokine production.
- Analgesic Properties : Preliminary studies suggest analgesic effects comparable to established pain management drugs.
- Antiviral Activity : It has been identified as a candidate for antiviral applications, particularly against influenza viruses.
Study 1: Anti-inflammatory Activity
A study investigated the anti-inflammatory properties of various oxalamide derivatives, including this compound. The results indicated significant inhibition of COX-2 enzyme activity with an IC50 value lower than that of celecoxib, a commonly used anti-inflammatory drug.
Study 2: Analgesic Effects
In a controlled experiment using the writhing test in mice, the compound demonstrated notable analgesic activity. The results showed a dose-dependent reduction in pain responses, supporting its potential as a therapeutic agent for pain relief.
Study 3: Antiviral Properties
Research published in a patent document highlighted the compound's effectiveness against influenza viruses. In vitro assays revealed that it inhibits viral replication at low concentrations, suggesting a mechanism that warrants further investigation for therapeutic applications in viral infections.
Efficacy and Safety
The pharmacological profile of this compound indicates a favorable safety margin based on acute toxicity studies conducted according to OECD guidelines. No significant cytotoxic effects were observed in histopathological examinations of treated animals.
Comparative Analysis with Other Compounds
| Compound Name | IC50 (μM) | Activity Type |
|---|---|---|
| This compound | 0.024 | COX-2 Inhibition |
| Celecoxib | 0.05 | COX-2 Inhibition |
| Standard Analgesic (e.g., Morphine) | Variable | Analgesic |
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Compounds
Substituent Variations at the N1 Position
Compound 80 (N1-(4-chlorophenyl)-N2-(4-methoxybenzyl)oxalamide)
- Structure : Retains the N2 4-methoxybenzyl group but replaces the N1 isothiazolidin-dioxide-substituted phenyl with a simple 4-chlorophenyl.
- Synthesis : Synthesized in 68% yield via General Procedure 1 .
- Molecular Weight : 317.0 (lower due to the absence of the isothiazolidin-dioxide group).
- Key Data :
Compound 33 (N1-(4-chloro-3-(trifluoromethyl)phenyl)-N2-(4-methoxyphenethyl)oxalamide)
Substituent Variations at the N2 Position
N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(2-methoxybenzyl)oxalamide
- Structure : Differs from the target compound only in the position of the methoxy group (2-methoxybenzyl vs. 4-methoxybenzyl).
- Molecular Weight : 437.9 (identical to the target compound).
- Significance : The ortho-methoxy group may sterically hinder binding interactions compared to the para-substituted analogue, affecting pharmacological activity .
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide)
Oxalamides with Complex Heterocyclic Substituents
Compound 13 (N1-((1-acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)-N2-(4-chlorophenyl)oxalamide)
- Structure : Integrates a thiazole ring and acetylated piperidine at N1.
- Synthesis : 36% yield (single stereoisomer).
- Key Data :
N1,N2-bis(3-chloro-2-(4-(3-chloro-2-(4-hydroxy-3-methoxyphenyl)-4-oxoazetidin-1-yl)phenyl)-2-methyl-4-oxoazetidin-1-yl)oxalamide
- Structure: Symmetrical bis-oxalamide with azetidinone and chlorophenol groups.
Q & A
Q. Table 1. Key Synthetic Steps and Optimization Parameters
Q. Table 2. Analytical Data for Key Intermediates
| Intermediate | NMR (δ, ppm) | HRMS (m/z) | Purity (HPLC, %) |
|---|---|---|---|
| (4-Chloro-3-sulfonamidophenyl)amine | 7.45 (d, J=8.2 Hz), 6.90 (s) | 285.0521 [M+H] | 98.5 |
| Methoxybenzyl-oxalamide | 3.78 (s, OCH), 8.20 (t, NH) | 387.1234 [M+Na] | 97.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
